molecular formula C17H16N2O B11856363 N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide CAS No. 62693-58-7

N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide

Cat. No.: B11856363
CAS No.: 62693-58-7
M. Wt: 264.32 g/mol
InChI Key: ZJGADCVSCKFLDT-UHFFFAOYSA-N
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Description

N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide is a chemical compound with the molecular formula C17H16N2O . This acetamide derivative features an indole core structure, a pharmacophore known for its wide range of biological activities in medicinal chemistry research . Indole derivatives are frequently investigated for their potential as therapeutic agents, with documented activities including anticancer, antihyperglycemic, and antioxidant effects . Related structural analogues, particularly those incorporating the 1-methyl-1H-indole group, have demonstrated significant promise in scientific studies. For instance, research has identified similar N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as potent agents that inhibit tubulin polymerization, a mechanism that is crucial in the development of anticancer therapeutics . These compounds have shown effective in vitro antiproliferative activities against various human cancer cell lines, suggesting a valuable research pathway for this class of molecules . This product is intended for research purposes such as in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities for pharmaceutical discovery. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62693-58-7

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-(1-methyl-3-phenylindol-2-yl)acetamide

InChI

InChI=1S/C17H16N2O/c1-12(20)18-17-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)19(17)2/h3-11H,1-2H3,(H,18,20)

InChI Key

ZJGADCVSCKFLDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2N1C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole reaction remains a cornerstone for constructing the indole scaffold. In this method, phenylhydrazine derivatives react with carbonyl compounds under acidic conditions. For 1-methyl-3-phenylindole-2-amine:

  • Starting Materials : 4-Phenyl-2-butanone and methylhydrazine.

  • Conditions : Concentrated hydrochloric acid (HCl) or polyphosphoric acid (PPA) at 100–120°C for 6–8 hours.

  • Mechanism : Cyclization via-sigmatropic rearrangement followed by aromatization.

Yields range from 50–65%, with purity dependent on the acid catalyst and temperature control.

Palladium-Catalyzed Coupling

Alternative routes employ palladium catalysts to introduce substituents regioselectively:

  • Buchwald-Hartwig Amination : Coupling of 2-bromo-1-methyl-3-phenylindole with ammonia or amines using Pd(OAc)₂ and Xantphos.

  • Conditions : Toluene or dioxane at 80–100°C, with yields up to 70%.

Acetylation of 1-Methyl-3-phenylindole-2-amine

The final step involves introducing the acetamide group at the 2-position. Two primary methods are documented:

Chloroacetyl Chloride Method

This approach utilizes chloroacetyl chloride as the acetylating agent:

  • Reagents :

    • 1-Methyl-3-phenylindole-2-amine (1 equiv)

    • Chloroacetyl chloride (1.2 equiv)

    • Sodium acetate (1.5 equiv) in acetic acid/water.

  • Procedure :

    • The amine is dissolved in acetic acid, followed by dropwise addition of chloroacetyl chloride.

    • Sodium acetate neutralizes HCl byproduct, maintaining pH 4–5.

    • Reaction proceeds at 25°C for 4–6 hours.

  • Workup :

    • Dilution with ice water precipitates the product.

    • Recrystallization from ethanol yields 75–85% pure acetamide.

Key Data :

ParameterValue
Yield78–82%
Purity (HPLC)≥95%
Reaction Time5 hours

Acetic Anhydride Method

Acetic anhydride offers a milder alternative:

  • Reagents :

    • 1-Methyl-3-phenylindole-2-amine (1 equiv)

    • Acetic anhydride (2 equiv)

    • Pyridine (1.5 equiv) as base.

  • Procedure :

    • The amine is suspended in anhydrous dichloromethane (DCM).

    • Acetic anhydride and pyridine are added under nitrogen at 0°C.

    • Reaction stirs at room temperature for 12 hours.

  • Workup :

    • Extraction with DCM, followed by washing with 1M HCl and brine.

    • Column chromatography (SiO₂, hexane/ethyl acetate 3:1) affords 70–75% yield.

Comparative Analysis :

MethodChloroacetyl ChlorideAcetic Anhydride
Yield78–82%70–75%
Purity≥95%90–93%
ByproductsHClAcetic acid
ScalabilityHighModerate

Optimization Strategies

Catalytic Enhancements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) improves reaction homogeneity, reducing time to 3 hours.

  • Microwave Assistance : Microwave irradiation at 80°C for 20 minutes increases yield to 88%.

Solvent Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reactivity but complicates purification.

  • Eco-Friendly Alternatives : Ethanol/water mixtures reduce environmental impact without sacrificing yield.

Challenges and Solutions

Regioselectivity Issues

Competing acetylation at the indole nitrogen (N1) is mitigated by:

  • Steric Hindrance : Bulky substituents at N1 (e.g., methyl) direct acetylation to C2.

  • Low Temperatures : Maintaining 0–5°C suppresses side reactions.

Purification Difficulties

  • Crystallization Optimization : Ethanol/water (7:3) achieves >99% purity after two recrystallizations.

  • Chromatography : Gradient elution (hexane → ethyl acetate) resolves acetamide from unreacted amine.

Industrial-Scale Considerations

Cost Efficiency

  • Chloroacetyl chloride is cheaper than acetic anhydride but requires rigorous HCl scrubbing.

  • Recycling solvents (e.g., DCM) reduces production costs by 20–30% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitro groups, acidic catalysts.

Major Products:

    Oxidation: Formation of N-oxide derivatives or hydroxylated products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide has shown promising anticancer properties. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds with similar indole structures have exhibited growth inhibition percentages (PGIs) ranging from 56% to 86% against various cancer types, including colon and lung cancers .

Mechanism of Action
The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells. Specifically, compounds derived from this structure have been found to inhibit tubulin polymerization, a critical process for cell division .

Neuroprotective Properties

Recent studies have indicated that derivatives of this compound may possess neuroprotective effects. These compounds are being investigated for their potential to mitigate neurodegenerative diseases by acting as multitarget-directed ligands (MTDLs). They can inhibit key enzymes involved in Alzheimer’s disease, such as acetylcholinesterase and butyrylcholinesterase, while also exhibiting antioxidant properties .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary research suggests that it can effectively inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating moderate effectiveness against common bacterial strains .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound involves several methodologies that enhance its bioactivity. Structure-activity relationship (SAR) studies have been critical in optimizing its chemical structure for improved efficacy against specific biological targets. For example, modifications at the indole nitrogen or the acetamide moiety have been shown to significantly alter the compound's biological activity .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Tested Compounds References
AnticancerSignificant PGIs (56%-86%)Various indole derivatives
NeuroprotectiveInhibition of cholinesterasesIndole-isoxazole derivatives
AntimicrobialMIC ~256 µg/mLRelated indole compounds

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of this compound derivatives, compound 7d exhibited IC50 values of 0.34 μM against MCF-7 breast cancer cells, indicating potent antiproliferative activity. Mechanistic studies revealed that this compound induces apoptosis and arrests the cell cycle at the G2/M phase .

Case Study 2: Neuroprotective Effects

Another investigation focused on multitarget-directed ligands containing indole scaffolds showed that these compounds could effectively inhibit acetylcholinesterase activity while providing neuroprotection through antioxidant mechanisms, suggesting their potential use in treating Alzheimer’s disease .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Indole-3-Acetamides

Compounds such as 2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1, ) and 2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide (Compound 12, ) differ from the target compound in the indole substitution pattern. While the target has a 1-methyl-3-phenylindole core, these analogs feature a 3-indolyl group with variable acetamide side chains.

Chiral Indole-Acetamides

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () introduces a chiral phenylethyl group, leading to orthorhombic crystal packing (space group P2$1$2$1$2$_1$, a = 7.307 Å, b = 8.559 Å) stabilized by N–H···O hydrogen bonds.

Halogen-Substituted Derivatives

Compounds like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide () and 3j, 3a, 3k () demonstrate that electron-withdrawing groups (e.g., Cl, NO$2$) at meta positions enhance bioactivity. For example, halogenation in 3j () significantly boosts antioxidant activity (FRAP: 85.2 μM Fe$^{2+}$/g; DPPH IC${50}$: 12.4 μM) compared to non-halogenated analogs. The target compound’s phenyl group may offer π-π interactions but lacks halogen-driven electronic effects .

Physicochemical and Crystallographic Properties

  • Crystal Packing: The chiral (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide forms hydrogen-bonded dimers along the a-axis, whereas meta-substituted trichloro-acetamides () adopt monoclinic systems with Cl···Cl interactions. The target’s 1-methyl group may disrupt such interactions, favoring less dense packing .
  • Lipophilicity : The octyloxy chain in Compound 12 () increases logP compared to the target’s phenyl group, suggesting divergent pharmacokinetic profiles .

Biological Activity

N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an indole core, which is known for its significant role in medicinal chemistry. The compound's structure includes:

  • Indole Ring : A bicyclic structure that contributes to various biological activities.
  • Acetamide Group : Enhances solubility and bioavailability.

1. Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity, which may contribute to its potential in preventing oxidative stress-related diseases.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it possesses significant antibacterial effects against various pathogens, including strains resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth .

3. Anticancer Potential

This compound has shown promising anticancer activity against several cancer cell lines, including HeLa, MCF-7, and HT-29. The compound induces apoptosis and cell cycle arrest, particularly at the G2/M phase, suggesting mechanisms similar to established chemotherapeutics like colchicine .

The biological effects of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : The compound exhibits inhibitory activity against DNA gyrase, an essential enzyme for bacterial DNA replication, with an IC50 value indicating effective inhibition .
  • Tubulin Polymerization : It disrupts tubulin polymerization, which is critical for mitotic spindle formation during cell division, leading to cancer cell death .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure CharacteristicsNotable Activities
N-(1-Methylindol-3-yl)acetamideIndole structure with acetamide groupAnticancer properties
5-Fluoro-N-(1-methylindol-3-yl)acetamideFluorine substitution enhances reactivityIncreased anticancer activity
N-(Indol-3-carboxamide)Carboxamide instead of acetamideAntioxidant properties

This comparison highlights the unique aspects of this compound within the broader context of indole derivatives in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance:

  • Antimycobacterial Activity : A derivative showed time-dependent bactericidal effects against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment .
  • Dual Inhibitors : Certain derivatives have been identified as dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV), showcasing their versatility as antiviral agents .

Q & A

What are the optimized synthetic routes for N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide and its derivatives?

Level: Basic
Methodological Answer:
The synthesis typically involves Pd-catalyzed amidation and cyclization reactions. For example, derivatives are synthesized via coupling indole precursors with substituted acetamides under reflux conditions (e.g., DMF at 80°C for 8 hours) using potassium carbonate as a base and potassium iodide as a catalyst . Purification often includes recrystallization from ethanol or column chromatography. Yield optimization requires careful control of stoichiometry, temperature, and reaction time, as seen in indole derivatives with varying substituents (e.g., chloro, nitro, or pyridinyl groups) .

Which spectroscopic and structural characterization methods are critical for confirming the structure of this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm substituent positions and molecular connectivity. For instance, indole derivatives show characteristic peaks for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and formula, with deviations <5 ppm indicating purity .
  • X-ray Crystallography: Determines absolute configuration and molecular packing. Software like SHELXL and ORTEP-III are used for refinement and visualization .

What safety protocols are recommended for handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. Gloves should be inspected before use and removed without touching outer surfaces .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Spill Management: Absorb with inert material (e.g., sand) and avoid environmental release .
  • Storage: Keep containers tightly sealed in dry, ventilated areas away from ignition sources .

How do structural modifications influence the compound’s biological activity (e.g., anticancer or antioxidant effects)?

Level: Advanced
Methodological Answer:

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) enhance anticancer activity by increasing electrophilicity and target binding. For example, 4-chlorophenyl derivatives show potent Bcl-2/Mcl-1 dual inhibition .
  • Pharmacophore Optimization: The indole core and acetamide linkage are critical for antioxidant activity. Hydroxyimino methyl groups improve radical scavenging in DPPH/FRAP assays .
  • Experimental Design: Compare IC50 values across derivatives using standardized cell lines (e.g., MCF-7 for cancer) and dose-response curves .

How can computational tools predict metabolic stability and guide structural optimization?

Level: Advanced
Methodological Answer:

  • MetaSite Modeling: Predicts metabolic soft spots by simulating cytochrome P450 interactions. For example, fluorophenyl or pyridinyl substituents reduce oxidation on the phenethyl group, improving microsomal stability .
  • Docking Studies: Assess binding affinity to targets (e.g., COX-2) while minimizing off-target metabolism. Parameters include Gibbs free energy (ΔG) and binding pose validation .
  • Validation: Compare in silico predictions with in vitro microsomal assays (human/rat liver microsomes) and pharmacokinetic profiling .

What crystallographic techniques are used to resolve molecular conformation and intermolecular interactions?

Level: Advanced
Methodological Answer:

  • Data Collection: High-resolution X-ray diffraction (Cu-Kα radiation) at 100 K.
  • Refinement: SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen bonding and π-π stacking are analyzed via Mercury or PLATON .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H⋯O, N–H⋯O) using CrystalExplorer. Surface maps (dnorm, shape index) visualize contact contributions .

How to design experiments for dual-target inhibitory activity (e.g., Bcl-2/Mcl-1)?

Level: Advanced
Methodological Answer:

  • Assay Selection: Use fluorescence polarization (FP) assays to measure binding affinity to Bcl-2 and Mcl-1 proteins.
  • Control Groups: Include positive controls (e.g., ABT-199 for Bcl-2) and negative controls (DMSO vehicle).
  • Data Analysis: Calculate Ki values from dose-response curves and validate via Western blotting for apoptosis markers (e.g., PARP cleavage) .

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